CORTODOXONE

Catalog No.
S003158
CAS No.
152-58-9
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CORTODOXONE

CAS Number

152-58-9

Product Name

CORTODOXONE

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3

InChI Key

WHBHBVVOGNECLV-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Synonyms

11 Deoxycortisol, 11 Desoxycortisol, 11 Desoxycortisone, 11-Deoxycortisol, 11-Desoxycortisol, 11-Desoxycortisone, Cortexolone, Cortodoxone, Reichstein Substance S, Reichstein's Substance S, Reichsteins Substance S, Substance S, Reichstein's

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

Description

The exact mass of the compound Cortexolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18317. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 17-Hydroxycorticosteroids. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

What is Cortexolone?

Cortexolone, also known as 11β-hydroxyprogesterone (11β-OHP), is a naturally occurring steroid hormone. It is produced in the adrenal glands and serves as an intermediate step in the biosynthesis of cortisol, the primary stress hormone in humans [].

Scientific Research on Cortexolone

While cortisol is the more well-studied hormone, cortexolone has emerged as a potential target for scientific research due to its unique properties:

  • Neuroprotective effects

    Studies in animals suggest cortexolone may have neuroprotective properties. Research has shown it can improve memory and cognitive function in animal models of Alzheimer's disease [].

  • Metabolic regulation

    Cortexolone may play a role in regulating metabolism. Studies have found that cortexolone levels are altered in individuals with obesity and type 2 diabetes, suggesting a potential link between the hormone and metabolic health [].

  • Stress response

    The role of cortexolone in the stress response is still under investigation. Some studies suggest it may have anxiolytic (anxiety-reducing) effects, while others haven't found a significant impact [, ].

Future Directions

Research on cortexolone is ongoing, with scientists investigating its potential therapeutic applications in various conditions, including:

  • Alzheimer's disease and other neurodegenerative disorders
  • Metabolic disorders like obesity and type 2 diabetes
  • Anxiety and stress-related disorders

Cortodoxone, also known as 11-deoxycortisol, is a steroid hormone classified as a glucocorticoid. Its chemical formula is C21H30O4, and it has a molar mass of approximately 346.467 g/mol. Cortodoxone serves as a metabolic intermediate in the biosynthesis of cortisol, playing a crucial role in the body's stress response and metabolism regulation. It was first identified by Tadeusz Reichstein in 1938 and is sometimes referred to as Reichstein's Substance S .

Cortexolone itself doesn't have a well-defined mechanism of action within the body. However, its significance lies in its role as a precursor to clascoterone. Clascoterone acts as an androgen receptor antagonist. Androgens are hormones that stimulate the development of male characteristics. By blocking androgen receptors, clascoterone can potentially reduce sebum production in the skin (a factor in acne) and hair follicle miniaturization (a cause of hair loss) [].

Cortodoxone undergoes several important chemical transformations in the body:

  • Conversion to Cortisol: Cortodoxone is synthesized from 17α-hydroxyprogesterone through the action of the enzyme 21-hydroxylase. It can be further converted to cortisol by the enzyme 11β-hydroxylase.
  • Metabolic Pathways: In cases of enzymatic deficiencies, such as 11β-hydroxylase deficiency, cortodoxone can be converted to androstenedione, impacting steroidogenesis .
  • Oxidation Reactions: Cortodoxone can be oxidized to produce various metabolites, including 11α-hydrocortisone, which can then be chemically transformed into cortisone .

The synthesis of cortodoxone can occur through various methods:

  • Natural Biosynthesis: In vivo synthesis occurs from 17α-hydroxyprogesterone via enzymatic pathways involving hydroxylation.
  • Chemical Synthesis: Historically, cortodoxone has been synthesized from pregnenolone, a compound derived from plant sterols like stigmasterol. This method was notably advanced by Percy Lavon Julian in 1949.
  • Microbial Fermentation: Recent advancements have introduced microbial methods for synthesizing cortodoxone through fermentation processes involving molds that facilitate steroid oxygenation .

Cortodoxone has several applications:

  • Pharmaceuticals: It is utilized in research and clinical settings for its role in glucocorticoid synthesis and potential therapeutic applications.
  • Endocrinology Studies: Cortodoxone serves as a valuable compound for studying adrenal function and steroid metabolism.
  • Veterinary Medicine: Its effects on stress responses are studied in veterinary contexts, particularly in relation to animal health and welfare .

Cortodoxone shares similarities with several other steroid hormones and compounds:

Compound NameChemical FormulaNotable Characteristics
CortisolC21H30O5Primary glucocorticoid hormone with high potency
17α-HydroxyprogesteroneC21H30O3Precursor to cortodoxone; involved in steroidogenesis
11-DeoxycorticosteroneC21H30O4Similar structure; acts primarily as a mineralocorticoid
AndrostenedioneC19H26O2Precursor to testosterone; involved in androgen synthesis

Cortodoxone's uniqueness lies in its specific role as an intermediate in cortisol biosynthesis and its distinct biological activity compared to other steroids listed above .

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.21440943 g/mol

Monoisotopic Mass

346.21440943 g/mol

Heavy Atom Count

25

LogP

3.08 (LogP)
3.08

Melting Point

215 °C

UNII

WDT5SLP0HQ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cortodoxone is a glucocorticoid that is an intermediate in the biosynthesis of cortisol in the adrenal gland.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

152-58-9

Metabolism Metabolites

17Beta-21-dihydroxyprogesterone is a known human metabolite of 17alpha-hydroxy-progesterone.

Wikipedia

11-Deoxycortisol
Cortifen

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Modify: 2023-09-13
1. Rosette C, Agan FJ, Rosette N, Mazzetti A, Moro L, Gerloni M. The dual androgen receptor and glucocorticoid receptor antagonist CB-03-10 as potential treatment for tumors that have acquired GR-mediated resistance to AR blockade. Mol Cancer Ther. 2020 Aug 26:molcanther.1137.2019. doi: 10.1158/1535-7163.MCT-19-1137. Epub ahead of print. PMID: 32847976.

2. Close DA, Yun SS, McCormick SD, Wildbill AJ, Li W. 11-deoxycortisol is a corticosteroid hormone in the lamprey. Proc Natl Acad Sci U S A. 2010 Aug 3;107(31):13942-7. doi: 10.1073/pnas.0914026107. Epub 2010 Jul 19. PMID: 20643930; PMCID: PMC2922276.

3. Zöllner A, Kagawa N, Waterman MR, Nonaka Y, Takio K, Shiro Y, Hannemann F, Bernhardt R. Purification and functional characterization of human 11beta hydroxylase expressed in Escherichia coli. FEBS J. 2008 Feb;275(4):799-810. doi: 10.1111/j.1742-4658.2008.06253.x. Epub 2008 Jan 22. PMID: 18215163.

4. Manosroi J, Chisti Y, Manosroi A. Biotransformation of cortexolone to hydrocortisone by molds using a rapid color development assay. Prikl Biokhim Mikrobiol. 2006 Sep-Oct;42(5):547-51. PMID: 17066954.

5. Wudy SA, Hartmann M, Homoki J. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids. 2002 Sep;67(10):851-7. doi: 10.1016/s0039-128x(02)00052-1. PMID: 12231120.

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